N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, sulfonamide, and thiazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and thiazole intermediates. One common method involves the condensation reaction of thiophene-2-sulfonamide with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and advanced purification techniques like crystallization and chromatography are also employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dimethyl sulfoxide, acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxylate
- N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-methylamide
- N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-ethylamide
Uniqueness
N-cyclopropyl-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the sulfonamide and thiazole moieties contribute to its potential as a versatile pharmacophore.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropyl-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S3/c15-10(12-7-3-4-7)8-6-19-11(13-8)14-20(16,17)9-2-1-5-18-9/h1-2,5-7H,3-4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTDDPLJMLHYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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